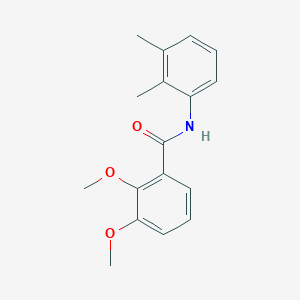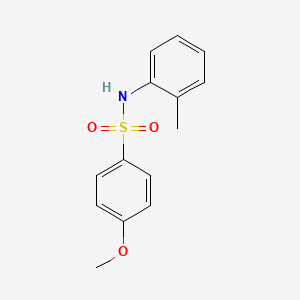![molecular formula C16H14ClNO3 B5724716 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate, also known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPCA is a non-opioid analgesic agent that has been found to have a high affinity for the mu-opioid receptor, which is responsible for the regulation of pain in the body. In
Mecanismo De Acción
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate exerts its analgesic effects by binding to the mu-opioid receptor and activating the downstream signaling pathways that regulate pain. 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate acts as a partial agonist of the mu-opioid receptor, which means that it produces a moderate level of receptor activation compared to full agonists such as morphine. This partial agonism results in a reduced risk of adverse effects such as respiratory depression and sedation.
Biochemical and Physiological Effects
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been found to produce several biochemical and physiological effects in the body. 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been shown to reduce pain sensitivity in animal models of acute and chronic pain. 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has also been found to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been shown to have a low potential for abuse and addiction compared to opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate an ideal tool for studying the physiological and biochemical effects of mu-opioid receptor activation. However, one of the limitations of using 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Direcciones Futuras
For the research on 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate include the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of other conditions.
Métodos De Síntesis
The synthesis of 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate involves the reaction of 4-chlorophenylacetic acid with 2-aminoacetophenone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate as a white crystalline solid with a melting point of 120-123°C.
Aplicaciones Científicas De Investigación
2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been extensively studied for its potential therapeutic applications in the treatment of pain. Several studies have shown that 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has a high affinity for the mu-opioid receptor, which is responsible for the regulation of pain in the body. 2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been found to be a potent analgesic agent that can effectively reduce pain without causing the adverse effects associated with opioid analgesics such as respiratory depression, sedation, and addiction.
Propiedades
IUPAC Name |
[2-[[2-(4-chlorophenyl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)18-16(20)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXSHZVWAQCOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
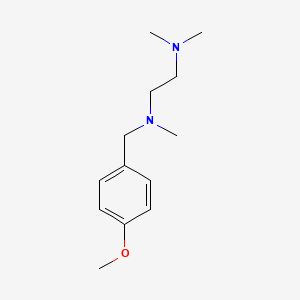


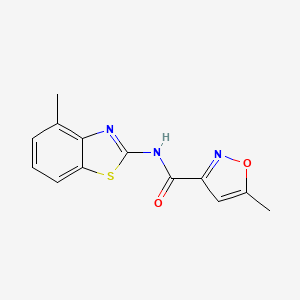
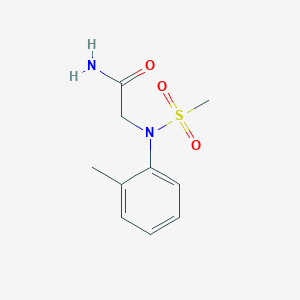


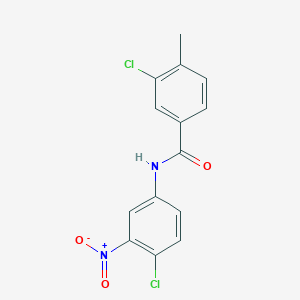
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
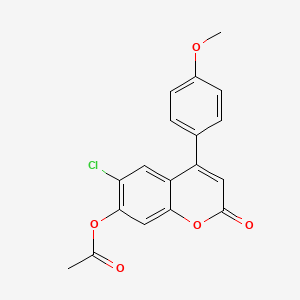
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
